2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
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Overview
Description
2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is a complex organic compound that features a benzodiazole ring substituted with a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine typically involves the reaction of 2-aminobenzimidazole with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are critical for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the dimethylaminoethyl group but differs in its overall structure and properties.
2-(Dimethylamino)ethyl methacrylate: Another compound with a similar functional group, used primarily in polymer chemistry.
Uniqueness
2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is unique due to its benzodiazole core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel compounds with specific biological or material properties .
Properties
Molecular Formula |
C13H20N4 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-[1-[2-(dimethylamino)ethyl]benzimidazol-2-yl]ethanamine |
InChI |
InChI=1S/C13H20N4/c1-16(2)9-10-17-12-6-4-3-5-11(12)15-13(17)7-8-14/h3-6H,7-10,14H2,1-2H3 |
InChI Key |
AINOOVUEMHGNFE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2N=C1CCN |
Origin of Product |
United States |
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